molecular formula C15H25NO3S B1248606 N-acetyl-S-(e)-geranyl-l-cysteine

N-acetyl-S-(e)-geranyl-l-cysteine

Cat. No. B1248606
M. Wt: 299.4 g/mol
InChI Key: YWGFJCHHZZUWCO-BCNIOPEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-acetamido-3-(3,7-dimethylocta-2,6-dienylthio)propanoic acid is a N-acyl-L-amino acid.

Scientific Research Applications

Antioxidant and Cytoprotective Functions

N-acetyl cysteine (NAC), a derivative of L-cysteine, is renowned for its antioxidative properties. Ezeriņa et al. (2018) elucidate how NAC-derived cysteine generates hydrogen sulfide, which is then oxidized to sulfane sulfur species, predominantly in mitochondria. This process is pivotal for its immediate antioxidative and cytoprotective effects (Ezeriņa et al., 2018).

Neurodegenerative Disease Applications

NAC has shown potential in therapies for neurodegenerative and mental health diseases due to its antioxidant and anti-inflammatory activities. Tardiolo et al. (2018) highlight its effectiveness in preventing cognitive aging dementia, Parkinson's, and Alzheimer's disorders (Tardiolo et al., 2018).

Impact on Lifespan and Stress Resistance

Studies on Drosophila species and Caenorhabditis elegans reveal that NAC supplementation can extend lifespan and increase resistance to environmental stressors. Shaposhnikov et al. (2018) and Oh et al. (2015) demonstrate its effects on longevity and stress-resistance, suggesting involvement in hormetic mechanisms and increased expression of stress-responsive genes (Shaposhnikov et al., 2018); (Oh et al., 2015).

Role in Inflammatory Responses

Long-time treatment with low-dose NAC can enhance proinflammatory cytokine expressions in macrophages, as demonstrated by Ohnishi et al. (2014). This suggests its influence on kinase phosphorylation and proinflammatory cytokine expression (Ohnishi et al., 2014).

Miscellaneous Applications

Various studies indicate NAC's role in decreasing biofilm formation, improving mucolytic properties, and potentially influencing diagnostic test accuracies, as shown by Olofsson et al. (2003) and Demırtürk et al. (2003) (Olofsson et al., 2003); (Demırtürk et al., 2003).

properties

Product Name

N-acetyl-S-(e)-geranyl-l-cysteine

Molecular Formula

C15H25NO3S

Molecular Weight

299.4 g/mol

IUPAC Name

(2R)-2-acetamido-3-[(2E)-3,7-dimethylocta-2,6-dienyl]sulfanylpropanoic acid

InChI

InChI=1S/C15H25NO3S/c1-11(2)6-5-7-12(3)8-9-20-10-14(15(18)19)16-13(4)17/h6,8,14H,5,7,9-10H2,1-4H3,(H,16,17)(H,18,19)/b12-8+/t14-/m0/s1

InChI Key

YWGFJCHHZZUWCO-BCNIOPEESA-N

Isomeric SMILES

CC(=CCC/C(=C/CSC[C@@H](C(=O)O)NC(=O)C)/C)C

Canonical SMILES

CC(=CCCC(=CCSCC(C(=O)O)NC(=O)C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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